molecular formula C7H9BO3 B1592333 2-Hydroxy-3-methylphenylboronic acid CAS No. 259209-22-8

2-Hydroxy-3-methylphenylboronic acid

Cat. No.: B1592333
CAS No.: 259209-22-8
M. Wt: 151.96 g/mol
InChI Key: UQMOSSMYPIJNTO-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methylphenylboronic acid is an organic compound with the molecular formula C7H9BO3. It is a member of the boronic acid family, which are known for their ability to form reversible covalent complexes with diols, amino acids, and other molecules containing hydroxyl groups. This property makes boronic acids valuable in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry .

Safety and Hazards

  • May cause respiratory irritation

Future Directions

Research on (2-Hydroxy-3-methylphenyl)boronic acid continues to explore its applications in organic synthesis, catalysis, and medicinal chemistry. Further investigations may focus on optimizing its reactivity, developing new synthetic methodologies, and exploring its potential as a drug candidate or diagnostic tool .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methylphenylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of alkenes or alkynes, followed by oxidation. For example, the hydroboration of 2-hydroxy-3-methylstyrene with borane, followed by oxidation with hydrogen peroxide, yields this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of bis(pinacolato)diboron as a boron source. The reaction typically occurs under mild conditions with a palladium catalyst, which facilitates the formation of the boronic acid .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-methylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2-Hydroxy-3-methylphenylboronic acid is unique due to its hydroxyl and methyl substituents, which confer specific reactivity and binding properties. Compared to phenylboronic acid, it has enhanced solubility and reactivity in certain chemical reactions. Its hydroxyl group allows for additional hydrogen bonding interactions, making it a valuable compound in both chemical synthesis and biological applications .

Properties

IUPAC Name

(2-hydroxy-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMOSSMYPIJNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595154
Record name (2-Hydroxy-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259209-22-8
Record name (2-Hydroxy-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-3-methylphenyl-boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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